molecular formula C9H5BrFN3O B13705787 5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-carbaldehyde

5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-carbaldehyde

Cat. No.: B13705787
M. Wt: 270.06 g/mol
InChI Key: HEUOIBMFAYTXKJ-UHFFFAOYSA-N
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Description

5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with bromine, fluorine, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors

    Formation of Imidazole Ring: The imidazole ring can be synthesized using a cyclization reaction involving an amido-nitrile precursor.

    Introduction of Bromine and Pyridyl Groups: The bromine and pyridyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-carboxylic acid.

    Reduction: 5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Fluoro-3-pyridyl)imidazole-2-carbaldehyde: Lacks the bromine substitution, which may affect its reactivity and applications.

    5-Bromo-4-(3-pyridyl)imidazole-2-carbaldehyde: Lacks the fluorine substitution, which may influence its electronic properties and biological activity.

    5-Bromo-4-(5-fluoro-2-pyridyl)imidazole-2-carbaldehyde: The position of the fluorine atom is different, potentially altering its chemical behavior and interactions.

Uniqueness

5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-carbaldehyde is unique due to the specific combination of bromine, fluorine, and pyridyl substitutions on the imidazole ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry, organic synthesis, and material science .

Properties

Molecular Formula

C9H5BrFN3O

Molecular Weight

270.06 g/mol

IUPAC Name

5-bromo-4-(5-fluoropyridin-3-yl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C9H5BrFN3O/c10-9-8(13-7(4-15)14-9)5-1-6(11)3-12-2-5/h1-4H,(H,13,14)

InChI Key

HEUOIBMFAYTXKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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